An In-Depth Technical Guide to 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole (CAS No. 295790-49-7)
An In-Depth Technical Guide to 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole (CAS No. 295790-49-7)
Forward: This technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, a heterocyclic building block of significant interest. Beyond a simple recitation of facts, this document aims to deliver actionable insights, grounded in established chemical principles and supported by relevant literature, to empower researchers in their synthetic and drug discovery endeavors.
Executive Summary
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention as a key intermediate in the synthesis of pharmacologically active molecules. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The strategic incorporation of a fluorine atom and a piperidine moiety confers specific and advantageous physicochemical properties, influencing metabolic stability, membrane permeability, and binding interactions with biological targets. This guide will elucidate the synthesis, properties, and potential applications of this compound, providing both theoretical grounding and practical, field-proven protocols.
The Strategic Importance of the Constituent Moieties
To appreciate the utility of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, it is crucial to understand the contribution of each of its structural components.
-
The Benzimidazole Core: This bicyclic aromatic heterocycle is isosteric to purine, allowing it to interact with a wide range of biological targets. Its derivatives are known to possess a vast spectrum of activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[1][2]
-
The Piperidine Ring: This saturated heterocycle is a common feature in many central nervous system (CNS) active drugs. Its presence can improve solubility and basicity, allowing for salt formation and improved bioavailability. The secondary amine of the piperidine ring provides a convenient handle for further chemical modification and diversification.
-
The Fluorine Substituent: The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry.[3][4] A fluorine atom can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the drug's half-life.[3][4]
-
Modulate pKa: As the most electronegative element, fluorine can lower the pKa of nearby basic centers, which can be critical for optimizing a compound's ionization state at physiological pH and thus its absorption and distribution.[5]
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and potency.[6]
-
The logical relationship between these components and the final compound's potential is illustrated below.
Caption: Key structural contributions to the utility of the target compound.
Physicochemical and Spectroscopic Data
A thorough characterization of the physical and spectral properties of a compound is a cornerstone of its reliable use in research.
| Property | Value |
| CAS Number | 295790-49-7 |
| Molecular Formula | C₁₂H₁₄FN₃ |
| Molecular Weight | 219.26 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| ¹H NMR (DMSO-d₆, 400 MHz) | Anticipated shifts (δ, ppm): ~12.5 (br s, 1H, imidazole NH), ~7.4-7.0 (m, 3H, Ar-H), ~3.1 (m, 2H, piperidine CHₐₓ), ~2.9 (m, 1H, piperidine CH), ~2.7 (m, 2H, piperidine CHₑq), ~1.9 (m, 2H, piperidine CHₐₓ), ~1.7 (m, 2H, piperidine CHₑq). Note: The piperidine NH is often broad and may exchange. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Anticipated shifts (δ, ppm): ~158 (C-F, d, ¹JCF ≈ 240 Hz), ~154 (imidazole C2), Ar-C, ~45 (piperidine C2/C6), ~42 (piperidine C4), ~32 (piperidine C3/C5). |
| Mass Spec (ESI+) | m/z: 220.12 [M+H]⁺ |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is most reliably achieved via the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7]
Experimental Workflow
Caption: Step-wise workflow for the synthesis and purification.
Detailed Methodology
Rationale for Reagent Selection:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: The use of the Boc-protected piperidine is critical. The Boc group prevents the secondary amine of the piperidine from engaging in side reactions under the acidic condensation conditions. It is a robust protecting group that can be readily removed in the final step.
-
Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid is a powerful dehydrating agent and a non-oxidizing strong acid, making it ideal for promoting the formation of the benzimidazole ring.
Step-by-Step Protocol:
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Fluoro-1,2-phenylenediamine (1.0 eq) and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.1 eq).
-
Acid Addition: Carefully add Eaton's Reagent (approx. 10 mL per gram of the diamine) to the flask. The addition may be exothermic.
-
Cyclocondensation: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of the Boc-protected product.
-
Work-up and Deprotection:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
The Boc-protected intermediate may precipitate. To effect deprotection, add concentrated hydrochloric acid and stir the mixture, gently warming if necessary, until LC-MS analysis confirms the complete removal of the Boc group.
-
-
Isolation and Purification:
-
Cool the acidic aqueous solution in an ice bath and basify to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography (using a mobile phase such as dichloromethane/methanol with a small amount of ammonium hydroxide) to yield the pure 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole.
-
Self-Validating System: The identity and purity of the final product must be confirmed.
-
Purity: Assessed by HPLC, which should show a single major peak (>98%).
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the obtained data matching the expected values outlined in Section 3.
Applications in Drug Discovery: An Anti-Inflammatory Focus
While 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is primarily a synthetic intermediate, its core structure is present in molecules with demonstrated biological activity. A notable example is its use in the development of novel anti-inflammatory agents.
Research has shown that derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold can potently inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism of action involving the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Postulated anti-inflammatory mechanism of action.
One study identified a derivative, compound 6e , which exhibited potent inhibitory activity with the following quantitative data:
| Compound | Target | IC₅₀ (µM) |
| 6e | NO Production | 0.86 |
| 6e | TNF-α Production | 1.87 |
These findings underscore the potential of the 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole scaffold as a starting point for the rational design of novel anti-inflammatory drugs. The fluorine atom in the target compound could further enhance potency and improve pharmacokinetic properties compared to its non-fluorinated counterparts.
Conclusion and Future Outlook
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is more than a mere chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of its constituent moieties. Its synthesis is achievable through established chemical transformations, and its structure is ripe for diversification to explore a wide range of biological targets. The proven anti-inflammatory potential of the core scaffold provides a compelling rationale for its inclusion in compound libraries for high-throughput screening and for focused medicinal chemistry programs. As the demand for novel therapeutics continues to grow, the utility of well-designed, versatile intermediates like 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole will undoubtedly increase.
References
-
Gundla, R., et al. (2022). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. Available at: [Link]
-
Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Available at: [Link]
-
Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. Available at: [Link]
-
Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. Available at: [Link]
- Google Patents. (2020). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
- Google Patents. (1998). NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available at: [Link]
-
Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
- Google Patents. (2014). US8901304B1 - Benzo[d]imidazole derivatives of piperidine and piperazine.
-
PubMed Central. (2018). The role of fluorine in medicinal chemistry. MedChemComm. Available at: [Link]
-
ResearchGate. (2012). Benzimidazoles: A biologically active compounds. Saudi Pharmaceutical Journal. Available at: [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. Pharmaceutical Chemistry Journal. Available at: [Link]
-
IJARIIT. (2021). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
-
PubMed Central. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Chemical & Engineering News. Available at: [Link]
Sources
- 1. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
